molecular formula C16H26O2 B12685019 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione CAS No. 84878-53-5

4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione

Katalognummer: B12685019
CAS-Nummer: 84878-53-5
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: VQJBKPGRSJADAG-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.376 g/mol It is characterized by its unique structure, which includes a heptane backbone with two ketone groups and a dimethylhepta-dienyl side chain

Vorbereitungsmethoden

The synthesis of 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the use of dimethylhepta-dienyl precursors and heptane-2,6-dione in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high yield .

In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups and dienyl side chain allow it to participate in various chemical reactions, which can affect biological systems. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

4-(2,6-Dimethylhepta-1,5-dienyl)heptane-2,6-dione can be compared with similar compounds such as:

    2,6-Dimethyl-2,5-heptadien-4-one:

    2,2,6,6-Tetramethylheptane-3,5-dione:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Eigenschaften

CAS-Nummer

84878-53-5

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

4-[(1E)-2,6-dimethylhepta-1,5-dienyl]heptane-2,6-dione

InChI

InChI=1S/C16H26O2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,9,16H,6,8,10-11H2,1-5H3/b13-9+

InChI-Schlüssel

VQJBKPGRSJADAG-UKTHLTGXSA-N

Isomerische SMILES

CC(=CCC/C(=C/C(CC(=O)C)CC(=O)C)/C)C

Kanonische SMILES

CC(=CCCC(=CC(CC(=O)C)CC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.